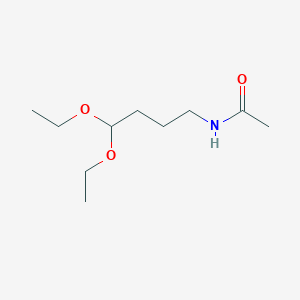

N-(4,4-ジエトキシブチル)アセトアミド

概要

説明

“N-(4,4-Diethoxybutyl)acetamide” is an intermediate in the synthesis of “N-(4,4-Diethoxybutyl)-N-ethylnitrous Amide”. It has a molecular weight of 203.28 and a molecular formula of C10H21NO3 .

Synthesis Analysis

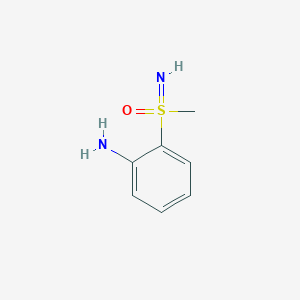

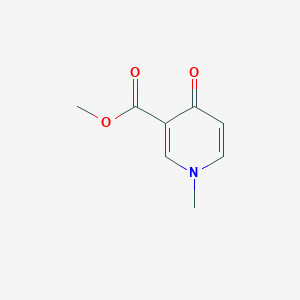

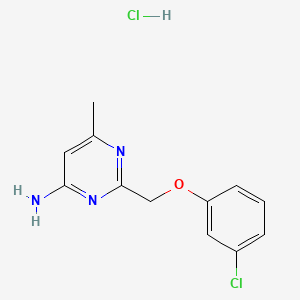

The synthesis of “N-(4,4-Diethoxybutyl)acetamide” involves various reactions. For instance, it can be synthesized through the acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of “N-(4,4-Diethoxybutyl)acetamide” is represented by the canonical SMILES: CCOC(CCCNC(=O)C)OCC . The InChI representation is InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) .Chemical Reactions Analysis

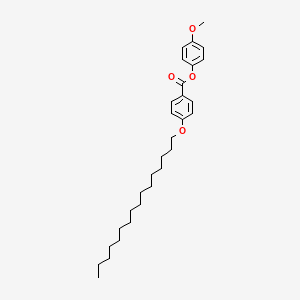

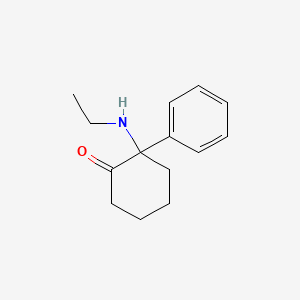

“N-(4,4-Diethoxybutyl)acetamide” can undergo various chemical reactions. For example, it can transform into 3-arylidene-1-pyrrolines through a novel tandem reaction . This reaction involves various arenes with electron-donating and withdrawing groups.Physical And Chemical Properties Analysis

“N-(4,4-Diethoxybutyl)acetamide” has a molecular weight of 203.28 and a molecular formula of C10H21NO3 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 47.6Ų .科学的研究の応用

1. アセチルCoAカルボキシラーゼの新規阻害剤の合成 N-(4,4-ジエトキシブチル)アセトアミドは、アセチルCoAカルボキシラーゼの新規阻害剤の合成に使用され、これらの阻害剤は脂肪酸酸化に対してin vitroおよびin vivoで有効性を示します . この用途は特に糖尿病研究の分野において重要です .

2-ヘテロアリールピロリジンの合成

この化合物は、N-(4,4-ジエトキシブチル)アミドリン酸とC-求核剤との反応によって、新規な2-ヘテロアリールピロリジンを合成するために使用されます . この反応は穏和な条件下で進行し、金属系触媒を使用せずに良好な収率で生成物を得られます . 2-ヘテロアリールピロリジンは多くの医薬品分子に存在するため、この用途は医薬品研究において重要です .

タンデム分子内環化/1,3-アリールシフト

N-(4,4-ジエトキシブチル)アセトアミドは、N-(4,4-ジエトキシブチル)イミンを3-アリリデン-1-ピロリンに変換する新規タンデム反応で使用されます . この反応は、複雑な有機化合物の合成において重要です .

ピロリジン誘導体の合成

この化合物は、ピロリジン誘導体の合成に使用され、ピロリジン誘導体は最も重要で一般的な複素環式化合物の一部です . これらの誘導体はさまざまな医薬品分子の合成に使用されるため、この用途は医薬品化学において重要です .

医薬品分子の合成

N-(4,4-ジエトキシブチル)アセトアミドは、C型肝炎治療に使用される抗ウイルス薬や勃起不全治療薬であるアバナフィルなど、さまざまな医薬品分子の合成に使用されます . これは、創薬と開発の分野において貴重な化合物となります .

複素環式化合物の合成

この化合物は、複素環式化合物の合成に使用され、複素環式化合物は医薬品化学、創薬、および化学研究の他の分野で広く使用されています . この用途は、複素環式化合物の幅広い用途のために重要です .

作用機序

Mode of Action

The mode of action of N-(4,4-Diethoxybutyl)acetamide involves a novel tandem reaction, which transforms N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process combines acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .

Result of Action

The result of the action of N-(4,4-Diethoxybutyl)acetamide is the formation of 3-arylidene-1-pyrrolines . The X-ray study of products confirmed the E-stereochemistry of the double bonds formed . Cyclic imines that are formed in high/excellent yields are of interest both from the viewpoint of their biological activity and synthetic usefulness .

Action Environment

The action environment of N-(4,4-Diethoxybutyl)acetamide is influenced by several factors. The best yields (99%) are found in boiling xylene in the presence of TsOH (or 2-nitroresocinol) during 40 (50) hours

実験室実験の利点と制限

N-(4,4-Diethoxybutyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable molecule and is soluble in a variety of solvents. Additionally, it can be synthesized easily and is relatively inexpensive. However, it is important to note that the molecule is toxic and should be handled with care.

将来の方向性

N-(4,4-Diethoxybutyl)acetamide has a wide range of potential applications in scientific research. In the future, it may be used to develop new drugs and therapies, as well as to investigate the structure and function of proteins, enzymes, and other macromolecules. Additionally, it may be used to study the effects of environmental toxins on biochemical processes. Furthermore, it may be used in studies of the structure and function of DNA and RNA molecules. Finally, it may be used in the development of new analytical techniques and technologies.

Safety and Hazards

特性

IUPAC Name |

N-(4,4-diethoxybutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANONYJUYWUFMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506548 | |

| Record name | N-(4,4-Diethoxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68029-07-2 | |

| Record name | N-(4,4-Diethoxybutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,4-diethoxybutyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

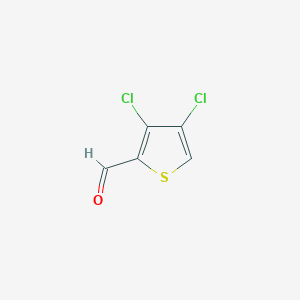

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)

![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)

![1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B1659709.png)

![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)